Unveiling the Molecular Architecture of C.I. Acid Violet 48: A Technical Guide
Unveiling the Molecular Architecture of C.I. Acid Violet 48: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of C.I. Acid Violet 48 (CAS No. 12220-51-8), an anthraquinone-based dye. This document outlines the key analytical techniques and experimental protocols employed to confirm its molecular structure, presenting both qualitative and quantitative data in a clear, structured format.
Core Chemical Identity
C.I. Acid Violet 48 is a complex organic molecule with the chemical formula C₃₇H₃₈N₂Na₂O₉S₂ and a molecular weight of 764.82 g/mol .[1][2] Its IUPAC name is disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate.[1] The molecule's core is an anthraquinone structure, which is responsible for its characteristic violet color.
Quantitative Data Summary
The following table summarizes the key quantitative data used in the structural confirmation of C.I. Acid Violet 48.
| Parameter | Value | Analytical Technique |
| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 764.1814 g/mol (monoisotopic) | High-Resolution Mass Spectrometry |
| λmax (Water) | 592 nm[3] | UV-Visible Spectroscopy |
| ¹H NMR | See detailed protocol for expected shifts | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | See detailed protocol for expected shifts | Nuclear Magnetic Resonance Spectroscopy |
| FT-IR | See detailed protocol for key vibrational bands | Fourier-Transform Infrared Spectroscopy |
Experimental Protocols for Structural Elucidation
The structural elucidation of C.I. Acid Violet 48 relies on a combination of spectroscopic and chromatographic techniques. The general workflow for confirming the structure is outlined below.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and structural elucidation of C.I. Acid Violet 48.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
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Objective: To determine the purity of the synthesized compound and confirm its molecular weight.
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Instrumentation: A reverse-phase C18 column coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
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Procedure: A solution of C.I. Acid Violet 48 is injected into the HPLC system. The compound is separated from any impurities, and the eluent is introduced into the mass spectrometer.
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Expected Results: A major peak corresponding to C.I. Acid Violet 48 should be observed in the chromatogram. The high-resolution mass spectrum should show an ion corresponding to the molecular formula C₃₇H₃₈N₂Na₂O₉S₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the detailed connectivity of atoms within the molecule.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
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Experiments:
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¹H NMR: Provides information about the number and types of protons and their neighboring atoms. Expected signals would include those for the aromatic protons on the anthraquinone core and the substituted benzene rings, as well as aliphatic protons from the tert-octyl and trimethyl groups.
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¹³C NMR: Reveals the different carbon environments in the molecule, including the carbonyl carbons of the anthraquinone, aromatic carbons, and aliphatic carbons.
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Procedure: A small amount of the purified dye is dissolved in the deuterated solvent and placed in an NMR tube. Standard ¹H and ¹³C NMR spectra are acquired.
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Expected Results: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure of C.I. Acid Violet 48.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Instrumentation: An FT-IR spectrometer.
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Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Procedure: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber.
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Expected Results: The FT-IR spectrum should display characteristic absorption bands for the functional groups present in C.I. Acid Violet 48, including:
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N-H stretching vibrations for the amino group.
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C=O stretching for the quinone carbonyl groups.
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S=O stretching for the sulfonate groups.
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C-H stretching for the aromatic and aliphatic components.
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C=C stretching for the aromatic rings.
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UV-Visible Spectroscopy
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Objective: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore.
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Instrumentation: A UV-Visible spectrophotometer.
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Solvent: Deionized water.
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Procedure: A dilute solution of C.I. Acid Violet 48 is prepared, and its absorbance is measured across the UV-Visible range (typically 200-800 nm).
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Expected Results: The spectrum should show a strong absorbance in the visible region, with a λmax around 592 nm in water, which is responsible for its violet color.[3]
Signaling Pathways and Logical Relationships
The structural elucidation process follows a logical progression where each experimental technique provides a piece of the puzzle, leading to the final confirmation of the chemical structure.
Caption: Logical relationship between experimental data and structural interpretation for C.I. Acid Violet 48.
This guide provides a foundational understanding of the methodologies and data interpretation required for the comprehensive structural elucidation of C.I. Acid Violet 48. The combination of these analytical techniques allows for a high degree of confidence in the assigned molecular structure, which is crucial for its application in research and development.
